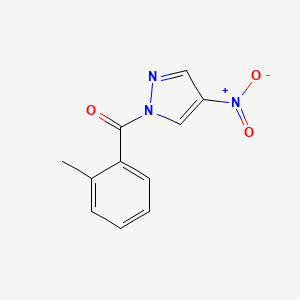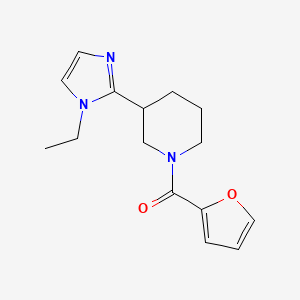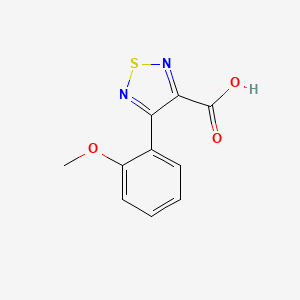![molecular formula C12H13NO5 B5596890 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid](/img/structure/B5596890.png)
3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}propanoic acid is an organic compound with a complex structure that includes a methoxycarbonyl group attached to a phenyl ring, which is further linked to a carbamoyl group and a propanoic acid chain
Aplicaciones Científicas De Investigación
3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with methanol to form methyl 4-aminobenzoate. This intermediate is then reacted with acryloyl chloride to introduce the propanoic acid moiety, followed by hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Nitro and halogenated derivatives.
Mecanismo De Acción
The mechanism of action of 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-Methoxycarbonylphenylboronic acid
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
- 4-(Methoxycarbonyl)benzeneboronic acid
Comparison: Compared to these similar compounds, 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid is unique due to its specific structural features, such as the presence of both a carbamoyl group and a propanoic acid chain
Propiedades
IUPAC Name |
4-(4-methoxycarbonylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-12(17)8-2-4-9(5-3-8)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJSXJQOVWDMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596808.png)
![2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5596819.png)

![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)
![16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5596837.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B5596844.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)




![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)
methanone](/img/structure/B5596909.png)
![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)
